molecular formula C10H13ClN2O3S B7460568 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide

Cat. No.: B7460568
M. Wt: 276.74 g/mol
InChI Key: VIKLYUWRSUNMMP-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a chloro group, an ethylsulfamoyl group, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-(ethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives.

Scientific Research Applications

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-sulfamoylphenyl)acetamide: Similar structure but lacks the ethyl group.

    N-(4-aminophenyl)-2-chloroacetamide: Similar structure but lacks the sulfonamide group.

Uniqueness

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide is unique due to the presence of both the ethylsulfamoyl and chloroacetamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-2-12-17(15,16)9-5-3-8(4-6-9)13-10(14)7-11/h3-6,12H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKLYUWRSUNMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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